molecular formula C22H16N6O2S B2484978 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 1114600-19-9

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2484978
CAS No.: 1114600-19-9
M. Wt: 428.47
InChI Key: LPUFPDFCKACSBV-UHFFFAOYSA-N
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Description

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique fusion of quinazoline and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step reactions. One common method is the one-pot synthesis, which combines cycloaddition, reduction, and deamination reactions. This method is efficient and yields high purity products . Another approach involves the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole .

Industrial Production Methods

Industrial production of this compound may utilize green synthesis techniques, which are environmentally friendly and cost-effective. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been shown to produce high yields of similar compounds . This method is advantageous due to its rapid synthesis, mild reaction conditions, and reusability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce thiadiazole derivatives.

Scientific Research Applications

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific fusion of quinazoline and thiadiazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-19(24-13-16-5-3-4-12-23-16)14-8-10-15(11-9-14)25-21-27-28-20(30)17-6-1-2-7-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUFPDFCKACSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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